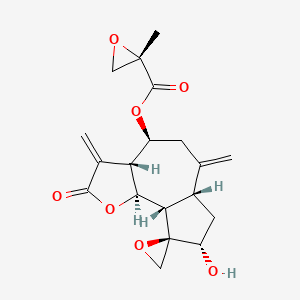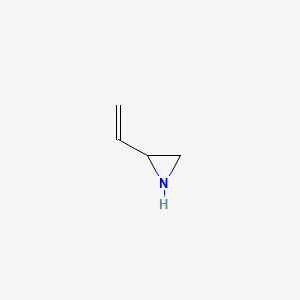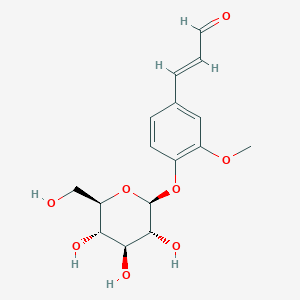
2H-phosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-phosphole is a phosphole.
Scientific Research Applications
Synthetic Intermediates in Organophosphorus Chemistry
- 2H-Phospholes as Powerful Intermediates : 2H-phospholes, generated from 1-R-1H-phospholes, exhibit cyclopentadiene-like chemistry. They are involved in cycloaddition reactions with alkenes, alkynes, dienes, and aldehydes. The products of these reactions have applications in homogeneous and asymmetric catalysis and in the development of electroconducting polymers (Mathey, 2004).
Reactivity and Aromaticity
- Aromaticity and Reactivity of 2,4,6-Trialkylphenylphospholes : These compounds exhibit slight aromaticity and are involved in reactions leading to the formation of 3- and 2-substituted products, which may have applications in the preparation of phosphanorbornene derivatives (Keglevich et al., 2005).
Catalysis and Ligand Design
- Asymmetric Catalysis : 2H-phospholes undergo highly stereoselective Diels-Alder reactions, producing phosphorus-chiral phosphanorbornenes. These have potential applications in asymmetric catalysis and ligand design (Möller et al., 2016).
Optoelectronic Materials
- Phosphole-Based π-Conjugated Systems : Phosphole derivatives are promising candidates for optoelectronic materials. They are used in organic solar cells, and their structural, optical, and electrochemical properties are key to their applications (Matano, 2015).
Fluorescence Response
- Fluorescence Sensor Probes : Phosphole derivatives have been shown to be effective in detecting gaseous strong acids through changes in emitting color, showcasing their potential in sensor applications (Gong et al., 2015).
Non-Linear Optics (NLO) Chromophores
- NLO Chromophores : 2-Aryl-5-styrylphospholes, as a class of compounds, demonstrate high molecular hyperpolarizabilities, indicating their potential as second-order NLO chromophores (Matano et al., 2007).
properties
CAS RN |
23630-06-0 |
|---|---|
Product Name |
2H-phosphole |
Molecular Formula |
C4H5P |
Molecular Weight |
84.06 g/mol |
IUPAC Name |
2H-phosphole |
InChI |
InChI=1S/C4H5P/c1-2-4-5-3-1/h1-3H,4H2 |
InChI Key |
CTJCNGICLXYWOR-UHFFFAOYSA-N |
SMILES |
C1C=CC=P1 |
Canonical SMILES |
C1C=CC=P1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)
![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1254774.png)
![(1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione](/img/structure/B1254775.png)
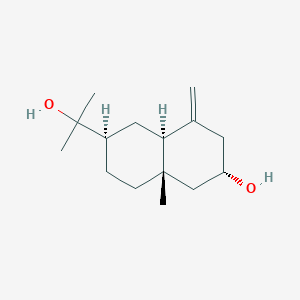
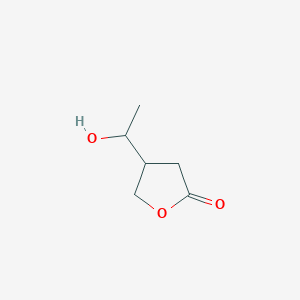
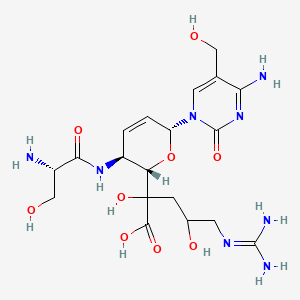
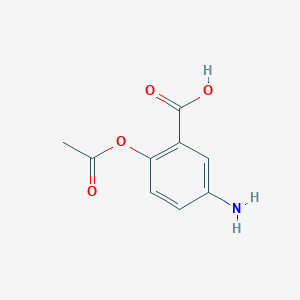
![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)
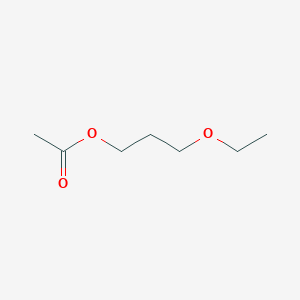
![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)
